

Spectroscopic Profile of 4-Amino-N-ethylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-N-ethylbenzamide

Cat. No.: B1268411

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This technical guide provides a detailed overview of the spectroscopic data for **4-Amino-N-ethylbenzamide**, a key chemical intermediate in pharmaceutical synthesis. This document compiles predicted and experimental data from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to facilitate compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Amino-N-ethylbenzamide**. It is important to note that while some data is derived from direct experimental findings for closely related analogs, other values are predicted based on established spectroscopic principles and data from similar compounds such as 4-aminobenzamide and N-ethylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.6	Doublet	2H	Ar-H (ortho to C=O)
~6.6	Doublet	2H	Ar-H (ortho to NH ₂)
~5.8	Broad Singlet	2H	Ar-NH ₂
~3.3	Quartet	2H	-CH ₂ -CH ₃
~1.1	Triplet	3H	-CH ₂ -CH ₃
~8.1	Broad Singlet	1H	-NH-

Table 2: ¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~168	C=O (Amide)
~152	Ar-C-NH ₂
~129	Ar-C-H (ortho to C=O)
~122	Ar-C-C=O
~113	Ar-C-H (ortho to NH ₂)
~40	-CH ₂ -CH ₃
~15	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (amine and amide)
3030	Medium	Aromatic C-H stretching
2975-2850	Medium	Aliphatic C-H stretching
1640	Strong	C=O stretching (Amide I)
1600	Medium	N-H bending (Amine)
1550	Medium	N-H bending (Amide II)
1300-1000	Medium	C-N stretching

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Interpretation
164	[M] ⁺ (Molecular Ion)
120	[M - C ₂ H ₄ N] ⁺
92	[H ₂ N-C ₆ H ₄ -C≡O] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

A sample of **4-Amino-N-ethylbenzamide** (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on

a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

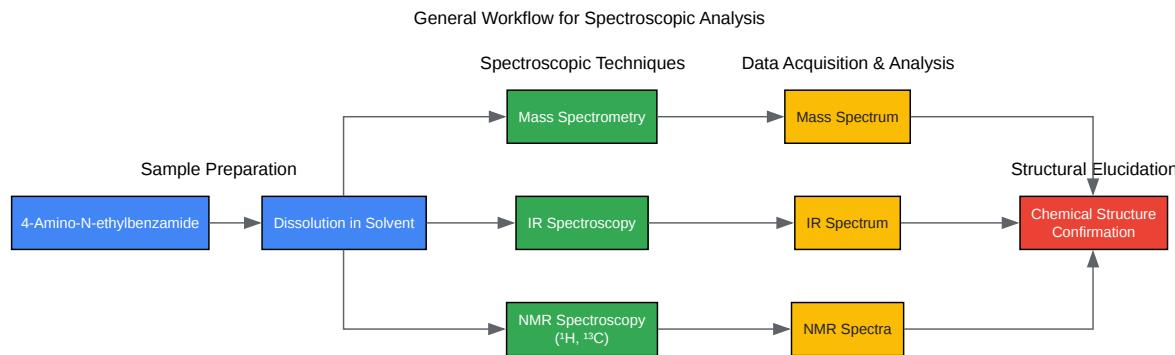
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectral analysis is performed using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, a small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons. For ESI, the sample is dissolved in a suitable solvent and infused into the ion source. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

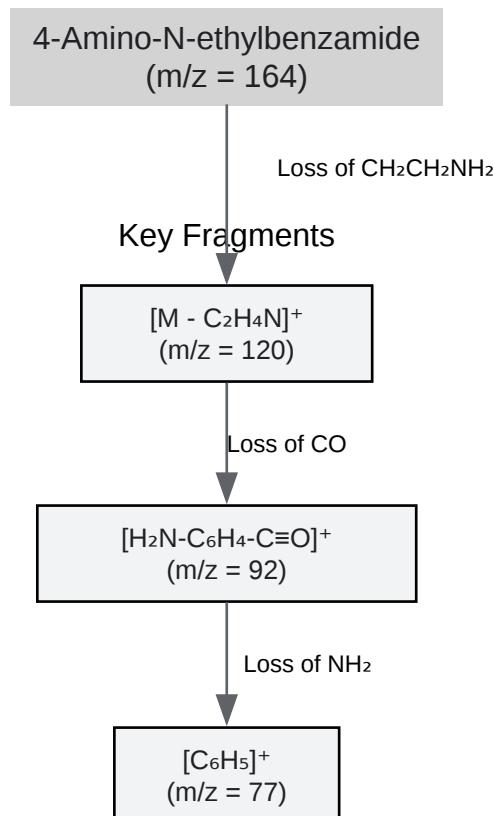
Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure with its proposed mass spectrometry fragmentation pathway.



Proposed Mass Spectrometry Fragmentation of 4-Amino-N-ethylbenzamide

Chemical Structure



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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-N-ethylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1268411#spectroscopic-data-of-4-amino-n-ethylbenzamide-nmr-ir-ms\]](https://www.benchchem.com/product/b1268411#spectroscopic-data-of-4-amino-n-ethylbenzamide-nmr-ir-ms)

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